Trimethylphenylammonium-d9 Iodide

Beschreibung

BenchChem offers high-quality Trimethylphenylammonium-d9 Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylphenylammonium-d9 Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

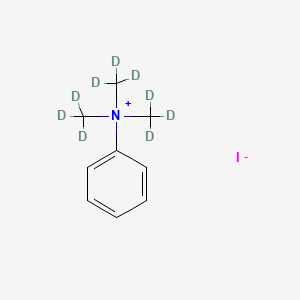

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

phenyl-tris(trideuteriomethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLAORVGAKUOPZ-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676185 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88278-22-2 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Molecular Weight Determination & Applications of Trimethylphenylammonium-d9 Iodide

Executive Summary

In the precision-driven field of pharmaceutical analysis, Trimethylphenylammonium-d9 Iodide (CAS: 88278-22-2) serves as a critical Stable Isotope Labeled (SIL) standard. Its primary utility lies in quantitative mass spectrometry (LC-MS/MS), where it functions as an internal standard to correct for matrix effects and ionization variability.

This guide provides a definitive protocol for calculating the molecular weight of this compound, distinguishing between Average Molecular Weight (essential for gravimetric preparation) and Monoisotopic Mass (essential for mass spectrometric identification). Misapplication of these values is a common source of error in high-sensitivity pharmacokinetic (PK) assays.

Part 1: Chemical Identity & Structural Logic

To accurately calculate molecular weight, we must first define the isotopic architecture of the molecule. The "d9" designation indicates the complete deuteration of the three methyl groups attached to the quaternary nitrogen.

-

IUPAC Name: Phenyl-tris(trideuteriomethyl)azanium iodide[1]

-

Chemical Formula:

[2][3] -

Core Structure: A phenyl ring (

) bonded to a quaternary nitrogen, which is substituted with three deuterated methyl groups (

Structural Visualization

The following diagram illustrates the connectivity and the specific localization of the deuterium isotopes.

Figure 1: Structural connectivity of Trimethylphenylammonium-d9 Iodide.[1] Note the ionic interaction between the quaternary ammonium cation and the iodide anion.

Part 2: Theoretical Framework (The Calculation)

This section provides the definitive calculation. As scientists, we must choose the correct mass value based on the application.

The Two Mass Paradigms

-

Average Molecular Weight (MW): Used for weighing the substance (stoichiometry, molarity calculations). It accounts for the natural abundance of all isotopes (e.g.,

, -

Monoisotopic Mass (

): Used for Mass Spectrometry .[4] It calculates the mass using only the most abundant isotope of each element (

Atomic Weight Reference Table

Values based on IUPAC Standard Atomic Weights.

| Element | Symbol | Count | Average Atomic Wt. ( g/mol ) | Monoisotopic Mass (Da) |

| Carbon | C | 9 | 12.011 | 12.00000 |

| Hydrogen | H | 5 | 1.008 | 1.00783 |

| Deuterium | D ( | 9 | 2.014 | 2.01410 |

| Nitrogen | N | 1 | 14.007 | 14.00307 |

| Iodine | I | 1 | 126.904 | 126.90447 |

Calculation Workflows

A. Average Molecular Weight (For Gravimetric Prep)

Use this value when calculating how many milligrams to weigh for a 10 mM stock solution.

-

Carbon:

-

Hydrogen:

-

Deuterium:

-

Nitrogen:

-

Iodine:

Total Average MW = 272.176 g/mol

B. Monoisotopic Mass (For Mass Spec Detection)

Use this value to set the Q1/Q3 transitions in your Triple Quadrupole MS. Note: In ESI+, you detect the cation

Step 1: Calculate the Salt (Neutral)

-

Carbon:

-

Hydrogen:

-

Deuterium:

-

Nitrogen:

-

Iodine:

Neutral Salt Mass = 272.07359 Da

Step 2: Calculate the Cation (The Species Detected in MS)

Part 3: Synthesis & Verification Workflow

Trustworthiness in data comes from self-validating protocols. The synthesis of Trimethylphenylammonium-d9 Iodide is typically achieved via the quaternization of aniline (or N,N-dimethylaniline) with deuterated methyl iodide (

Validation Logic

The following workflow ensures that the "d9" label is accurate and not a mixture of d0-d9 species (scrambling).

Figure 2: Quality Assurance workflow. The absence of a proton signal at the methyl position in H-NMR is the primary confirmation of deuteration.

Protocol: Preparation of Stock Standard

Objective: Prepare 10 mL of a 10 mM Internal Standard (IS) stock.

-

Calculate Mass Required:

-

Weighing: Weigh exactly 27.22 mg of Trimethylphenylammonium-d9 Iodide into a tared weighing boat.

-

Critical Check: Do not use the monoisotopic mass (272.07) for this step, or you will introduce a 0.04% systematic error in concentration.

-

-

Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water (LC-MS grade) to ensure solubility of both the organic cation and the inorganic iodide.

Part 4: Applications in Drug Development[5]

Mass Spectrometry Internal Standard (SIL-IS)

In DMPK (Drug Metabolism and Pharmacokinetics) studies, this compound is used to quantify quaternary ammonium drugs (e.g., Neostigmine analogs).

-

Mechanism: The d9-analog co-elutes with the analyte but is mass-resolved (+9 Da).

-

Benefit: It experiences the exact same ion suppression/enhancement from the biological matrix, providing perfect normalization.

Isotope Effects in Metabolic Stability

Deuteration of the methyl groups (

-

The C-D bond is stronger than the C-H bond.

-

Researchers use this to identify if N-demethylation is the rate-limiting step in the clearance of a drug candidate.

References

-

PubChem. (2023). Trimethylphenylammonium-d9 Iodide Compound Summary. National Library of Medicine. [Link]

-

IUPAC. (2021). Standard Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Matrix Science. (n.d.). Mass Spectrometry Tutorial: Average vs Monoisotopic Mass. [Link]

Sources

Technical Guide: Solubility Profile & Analytical Applications of Trimethylphenylammonium-d9 Iodide

Executive Summary

Trimethylphenylammonium-d9 Iodide (TMPA-d9) is a specialized deuterated quaternary ammonium salt primarily utilized as a chemical shift reference in Quantitative NMR (QNMR) and as a methylation reagent in metabolic tracing. Its solubility profile is governed by the interaction between its ionic lattice and the dielectric properties of the solvent.

This guide analyzes the solubility thermodynamics of TMPA-d9 in Methanol (MeOH) versus Water (

Physicochemical Profile

Structural Composition

TMPA-d9 consists of a phenyl ring attached to a quaternary nitrogen center, which is further bonded to three deuterated methyl groups (

| Feature | Specification |

| Formula | |

| Molecular Weight | ~272.17 g/mol (vs. 263.12 g/mol for non-deuterated) |

| Nature | Quaternary Ammonium Salt (Ionic Solid) |

| Hygroscopicity | High (Deliquescent) |

| Appearance | White to off-white crystalline powder |

The Deuterium Isotope Effect on Solubility

Researchers often query if the heavy isotope modification alters solubility.

-

Thermodynamics: The substitution of Hydrogen (

) with Deuterium ( -

Practical Impact: While measurable in high-precision partition coefficient studies, the gross solubility difference between TMPA-d9 and TMPA-d0 (non-deuterated) is negligible (<1%) . Protocols for the non-deuterated salt are valid for the d9 variant.

Solubility Analysis: Methanol vs. Water[1][2]

Both water and methanol are excellent solvents for TMPA-d9, but they solvate the ions through distinct mechanisms. Understanding this is critical when the salt is used as a reaction intermediate versus an NMR standard.

Solvation Mechanisms

Water (

): The Dissociation Specialist

-

Dielectric Constant (

): Water's high permittivity effectively shields the electrostatic attraction between the Ammonium cation ( -

Hydration Shell: Water forms a tight, structured hydration shell around the charged nitrogen center.

-

Solubility Outcome: Highly Soluble (> 50 mg/mL). Ideal for biological mimicry or aqueous phase chemistry.

Methanol (MeOH): The Amphiphilic Mediator

-

Dielectric Constant (

): Lower than water, meaning ion pairing is more significant (ions may exist as loose pairs rather than fully free ions). -

Dispersion Forces: The methyl group of methanol interacts favorably with the hydrophobic phenyl ring of TMPA-d9 via van der Waals forces, while the hydroxyl group solvates the ions.

-

Solubility Outcome: Very Soluble. Methanol is often preferred for organic synthesis or NMR because it dissolves both the ionic salt and potential organic substrates that might precipitate in water.

Visualization of Solvation Dynamics

Figure 1: Comparative solvation mechanisms. Water maximizes ionic dissociation, while Methanol balances ionic solubility with organic structural compatibility.

Analytical Implications for QNMR

In Quantitative NMR (QNMR), TMPA-d9 is used because the 9 deuterons on the methyl groups are "silent" in

| Parameter | Water ( | Methanol ( |

| Chemical Shift Stability | High. pH dependent if impurities exist. | Moderate. Sensitive to temperature. |

| Exchangeable Protons | Rapid exchange. | Slower exchange. |

| Use Case | Biological metabolites, salts.[1] | Organic synthesis products, hydrophobic drugs. |

Critical Insight: If your analyte is a free base amine, avoid Methanol if possible, or ensure the TMPA-d9 is fully dissolved first. The Iodide counterion can occasionally participate in halogen exchange if the matrix is complex.

Experimental Protocol: Preparation of QNMR Standard

Objective: Prepare a stable 10 mM stock solution of TMPA-d9 Iodide. Safety Note: Iodides are light-sensitive.[2][3][4][5] Perform steps under subdued light or use amber glassware.

Materials

-

TMPA-d9 Iodide (Solid, stored in desiccator).

-

Solvent: Deuterated Methanol (

) or Deuterium Oxide ( -

Class A Volumetric Flask (10 mL).

-

Analytical Balance (Precision

mg).

Step-by-Step Workflow

-

Equilibration: Remove TMPA-d9 container from cold storage and allow it to reach room temperature before opening. This prevents condensation (hygroscopicity management).

-

Weighing:

-

Target Mass Calculation:

- .

-

Weigh exactly ~27 mg directly into a weighing boat. Record exact mass to 0.01 mg.

-

-

Transfer: Quantitatively transfer the solid into the amber volumetric flask. Rinse the boat 3x with the chosen solvent.

-

Dissolution: Fill the flask to ~80% volume. Sonicate for 60 seconds.

-

Observation: Solution should be perfectly clear. If turbidity persists in MeOH, the salt may be wet (hydrated); add a molecular sieve.

-

-

Make to Mark: Fill to the calibration mark. Invert 10x to mix.

Protocol Visualization

Figure 2: Workflow for preparing a high-precision QNMR standard solution.

Stability & Handling

-

Iodide Oxidation: The iodide ion (

) can oxidize to iodine (-

Prevention: Store solutions in amber vials, flushed with Argon/Nitrogen.

-

-

Hygroscopicity: TMPA-d9 is deliquescent. If the powder clumps, it has absorbed water.

-

Remediation: Dry in a vacuum oven at 40°C for 4 hours before critical weighing.

-

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

-

PubChem.[5][6][7] (n.d.). Trimethylphenylammonium Iodide Compound Summary. National Library of Medicine. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] Link

-

ChemicalBook. (2024).[8] Phenyltrimethylammonium iodide Properties and Solubility. Link

Sources

- 1. Deuterium isotope effect on 13C chemical shifts of tetrabutylammonium salts of Schiff bases amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. fishersci.com [fishersci.com]

- 5. Trimethylphenylammonium Iodide | 98-04-4 | TCI AMERICA [tcichemicals.com]

- 6. Trimethylphenylammonium-d9 Iodide | C9H14IN | CID 46783198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenyltrimethylammonium iodide | 98-04-4 [chemicalbook.com]

NMR spectrum analysis of Trimethylphenylammonium-d9 Iodide

An In-Depth Technical Guide to the NMR Spectrum Analysis of Trimethylphenylammonium-d9 Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the Nuclear Magnetic Resonance (NMR) analysis of trimethylphenylammonium-d9 iodide. As a senior application scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices. The protocols herein are designed as self-validating systems, ensuring that researchers can generate and interpret high-fidelity data with confidence. Every mechanistic claim and procedural standard is supported by authoritative references to ensure scientific integrity.

Foundational Chemistry: The Analyte in Focus

Trimethylphenylammonium-d9 iodide (C₉H₅D₉N·I) is a quaternary ammonium salt where the nine protons of the three N-methyl groups have been replaced with deuterium.[1][2] This isotopic labeling is the single most important feature influencing its NMR analysis. The structure consists of a positively charged quaternary ammonium cation, with a phenyl group and three perdeuterated methyl groups attached to the nitrogen, and an iodide counter-ion.[1] This permanent positive charge dictates its solubility and the electronic environment of the molecule.

The Spectroscopic Impact of Deuteration: The substitution of protium (¹H, nuclear spin I=1/2) with deuterium (²H or D, nuclear spin I=1) fundamentally alters the NMR landscape.

-

¹H NMR: Deuterium resonates at a much lower frequency than protons and is therefore "invisible" in a standard ¹H NMR experiment. This simplifies the proton spectrum immensely, removing the otherwise intense singlet of the N-methyl groups and allowing for an unobstructed view of the phenyl protons.

-

¹³C NMR: The carbon atoms of the deuterated methyl groups (CD₃) are still observable. However, due to scalar coupling with the three spin=1 deuterium nuclei, the ¹³C signal is split into a multiplet. This phenomenon provides direct confirmation of the deuteration.[3] Furthermore, deuterium substitution typically causes a small upfield shift (isotope effect) on the attached carbon's resonance.[4][5]

The Self-Validating Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and a logically defined set of acquisition parameters.

Sample Preparation: The Critical First Step

As a salt, the analyte requires polar deuterated solvents for dissolution. The choice of solvent is critical as its residual proton signals must not overlap with the analyte's signals.[6]

Table 1: Recommended Solvents & Internal Standards

| Solvent | Residual ¹H Signal (ppm) | Considerations & Rationale | Recommended Internal Standard |

|---|---|---|---|

| Deuterium Oxide (D₂O) | ~4.79 | Rationale: Excellent for highly polar salts. The H₂O/HDO peak can be suppressed if needed. Avoids organic solvent impurities. | DSS or TSP (0.0 ppm)[7] |

| DMSO-d6 | ~2.50 | Rationale: Strong dissolving power for many organic salts. Its residual peak is far upfield from the expected aromatic signals. | TMS (0.0 ppm) |

| Methanol-d4 (CD₃OD) | ~3.31 (CHD₂) | Rationale: Good polarity. The residual solvent peak is well-separated from the aromatic region. | TMS (0.0 ppm) |

Step-by-Step Sample Preparation Workflow:

-

Analyte Weighing: Accurately weigh 5-10 mg of trimethylphenylammonium-d9 iodide for a standard ¹H NMR, or 20-50 mg for a ¹³C NMR, directly into a clean, dry NMR tube.[6]

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

-

Internal Standard (Recommended): For precise chemical shift referencing and potential quantification (qNMR), add a small amount of an internal standard directly to the solution.[7] This provides an invariant reference point (e.g., 0.00 ppm for TMS/DSS), validating the chemical shift calibration of every spectrum.

-

Homogenization: Vortex the sample for 30-60 seconds to ensure complete and uniform dissolution. Visually inspect for any undissolved particulate matter.

-

Transfer & Equilibration: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Allow at least 5-10 minutes for the sample to reach thermal equilibrium with the probe before shimming and acquisition. This step is crucial for stable, high-resolution results.

Data Acquisition: Optimizing for Quality

The parameters chosen for data acquisition directly control the quality of the final spectrum. The following are authoritative starting points for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

Table 2: Core ¹H and ¹³C NMR Acquisition Parameters

| Parameter | ¹H Acquisition | Rationale | ¹³C Acquisition | Rationale |

|---|---|---|---|---|

| Pulse Program | zg30 | A standard 30° pulse is sufficient for qualitative analysis and is robust. | zgpg30 | Standard proton-decoupled pulse program with a 30° pulse angle. |

| Spectral Width | -2 to 12 ppm | Ensures capture of all aromatic signals and the reference standard.[8] | -10 to 180 ppm | Covers the full expected range for organic molecules, including the C-N bonds.[8] |

| Acquisition Time (AQ) | 3-4 sec | A longer AQ provides better digital resolution, allowing for more accurate peak picking and coupling constant measurement. | 1-2 sec | A balance between resolution and experiment time for the less sensitive ¹³C nucleus. |

| Relaxation Delay (D1) | 5 sec | Crucial for Trustworthiness: Ensures nearly complete T1 relaxation of all protons, which is essential for accurate signal integration and subsequent quantitative analysis.[7] | 2 sec | Sufficient for qualitative analysis; for quantitative ¹³C, D1 should be increased to 5-7 times the longest T1. |

| Number of Scans (NS) | 8-16 | Provides an excellent signal-to-noise ratio (S/N) for the specified sample concentration. | ≥1024 | Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. |

NMR Analysis Workflow Diagram

Caption: A self-validating workflow from sample preparation to final spectral interpretation.

Spectral Interpretation: From Data to Structure

Expected ¹H NMR Spectrum

The ¹H spectrum is defined by the signals of the phenyl group.

-

Aromatic Region (7.0 - 8.5 ppm): The electron-withdrawing nature of the quaternary ammonium cation ([NR₄]⁺) deshields the attached phenyl protons, shifting them downfield compared to benzene (7.36 ppm).[9][10] You should expect a complex series of multiplets in this region corresponding to the five aromatic protons. The ortho-protons will be the most deshielded, followed by the para- and meta-protons.

-

Key Validation Point: The most telling feature is the complete absence of a signal in the 3-4 ppm region . The non-deuterated analogue, trimethylphenylammonium iodide, would show a strong singlet here for the nine equivalent N-CH₃ protons.[11] Its absence is the primary confirmation of successful deuteration.

Expected ¹³C NMR Spectrum

The ¹³C spectrum provides complementary and confirmatory data.

-

Aromatic Region (120 - 150 ppm): Four signals are expected for the six phenyl carbons due to symmetry (ipso, ortho, meta, para). The ipso-carbon (directly attached to nitrogen) will be significantly affected by the quaternary ammonium group.

-

Deuterated Methyl Carbon Region (~40-55 ppm): This is the most informative signal for confirming the deuteration. The carbon of a CD₃ group will appear as a septet (7 lines) due to coupling with three deuterium nuclei (2nI+1 = 231 + 1 = 7). The intensity pattern of the septet will be 1:3:6:7:6:3:1. Observing this distinct multiplet provides unequivocal evidence of the CD₃ groups.[3]

Diagram of Structure-Spectrum Relationships

Caption: Correlation between the molecular moieties and their expected NMR spectral signatures.

Conclusion and Advanced Outlook

The NMR analysis of trimethylphenylammonium-d9 iodide is a straightforward yet illustrative example of how isotopic labeling can be leveraged for spectral simplification and confirmation. The key signatures—deshielded aromatic protons in the ¹H spectrum, the absence of the N-methyl proton signal, and the characteristic septet of the CD₃ carbon in the ¹³C spectrum—provide a robust and multi-faceted confirmation of the compound's identity and purity. For more complex structural problems or mixture analysis, advanced 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be employed to unambiguously assign every signal and confirm connectivity.

References

-

PubChem. Trimethylphenylammonium-d9 Iodide. National Center for Biotechnology Information. [Link]

-

Reese, P. B., Trimble, L. A., & Vederas, J. C. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1431. [Link]

-

Anet, F. A. L., & O'Leary, D. J. (1991). Deuterium Isotope Effects on 13C Chemical Shifts. Tetrahedron Letters, 32(23), 2755-2758. [Link]

-

Werbelow, L. G. (1996). 13C NMR Line Shapes in the Study of Dynamics of Perdeuterated Methyl Groups. The Journal of Physical Chemistry, 100(32), 13746-13751. [Link]

-

PubChem. Trimethylphenylammonium iodide. National Center for Biotechnology Information. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.[Link]

-

Wikipedia. Quaternary ammonium cation.[Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.[Link]

-

eGrove, University of Mississippi. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan.[Link]

-

Talevi, A., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 28(8), 3559. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals.[Link]

-

Bifulco, G., et al. (2013). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 8(12), 2335-2347. [Link]

-

Bagno, A., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(62), 39305-39312. [Link]

-

Pharmaffiliates. CAS No : 88278-22-2| Chemical Name : Trimethylphenylammonium-d9 Iodide.[Link]

-

Jaroszewska, A., et al. (2021). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 26(16), 4991. [Link]

-

Varela-Ramirez, A., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(10), 1353. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table.[Link]

-

Oregon State University. 1H NMR Chemical Shift.[Link]

-

University of Regensburg. Chemical shifts.[Link]

-

Li, X., et al. (2024). Quaternary Ammonium Salt Carboxymethyl Chitosan/Sodium Oxidized Alginate/Tannic Acid/Sodium Tetraborate Hydrogel Dressings with Self-Healing, Antioxidant and Responsive Release of Tannic Acid. Gels, 10(2), 117. [Link]

-

Lv, X., et al. (2019). ¹H-NMR spectra of quaternary ammonium monomers. ResearchGate. [Link]

-

Cal Poly Pomona. 1H NMR Chemical Shifts.[Link]

-

Royal Society of Chemistry. Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling.[Link]

Sources

- 1. Trimethylphenylammonium-d9 Iodide | C9H14IN | CID 46783198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylphenylammonium-d9 Iodide | CAS 88278-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Phenyltrimethylammonium iodide(98-04-4) 1H NMR [m.chemicalbook.com]

Hygroscopic Management of Trimethylphenylammonium-d9 Iodide: A Technical Guide for Quantitative Accuracy

Executive Summary

Trimethylphenylammonium-d9 Iodide (TMPA-d9) is a high-value deuterated internal standard used primarily in quantitative LC-MS/MS workflows and mechanistic organic studies. While its isotopic purity ensures precise mass spectral differentiation, its physicochemical stability is frequently compromised by its inherent hygroscopicity .

This guide addresses the critical challenge of moisture uptake in TMPA-d9. Unlike simple surface adsorption, the hydration of quaternary ammonium salts can lead to significant stoichiometric drift, introducing "silent errors" in calibration curves that no amount of mass spectral resolution can correct. This document details the mechanistic basis of this property and provides a self-validating protocol for handling, weighing, and storage to ensure data integrity in drug development and analytical chemistry.

Chemical Architecture & Isotopic Profile

To manage the material, we must first understand its structural vulnerability. TMPA-d9 is the deuterated analog of N,N,N-trimethylanilinium iodide.

-

Chemical Name: N,N,N-Tris(methyl-d3)-N-phenylammonium iodide

-

Molecular Formula:

-

Molecular Weight: 272.17 g/mol (vs. 263.12 g/mol for non-deuterated)

The Deuteration Factor: The "d9" designation refers to the complete deuteration of the three methyl groups attached to the nitrogen center. The C-D bond is shorter and stronger than the C-H bond (primary kinetic isotope effect), providing excellent metabolic stability. However, deuteration does not alter the lattice energy or the hydration enthalpy significantly. Therefore, the hygroscopic profile of TMPA-d9 is identical to its non-deuterated parent, Trimethylphenylammonium iodide (CAS 98-04-4).

The Hygroscopicity Mechanism[4]

The hygroscopicity of TMPA-d9 is not a random defect; it is a thermodynamic inevitability driven by the properties of the quaternary ammonium cation and the iodide anion.

The Ionic Hydration Trap

Quaternary ammonium salts possess a high charge density localized around the nitrogen center. While the phenyl ring provides some steric shielding, the three deuterated methyl groups are not bulky enough to prevent water dipoles from interacting with the cationic center.

-

Surface Adsorption: Upon exposure to ambient humidity (RH > 40%), water molecules adsorb onto the crystal surface.

-

Lattice Penetration: The high hydration energy of the ions overcomes the crystal lattice energy. Water intercalates into the crystal structure.

-

Deliquescence: At a critical relative humidity (CRH), the solid dissolves in its own absorbed water, forming a concentrated solution film.

Critical Insight: The iodide counter-ion (

Visualization: The Moisture Uptake Pathway

Figure 1: The thermodynamic progression of moisture uptake leading to analytical error.

The "Silent Error" in Quantitative Analysis

The primary risk of hygroscopicity in TMPA-d9 is Stoichiometric Drift .

When you weigh 10.0 mg of "wet" TMPA-d9, you are actually weighing:

If the material has absorbed 5% water by weight (common after 1 hour of exposure):

-

Target Concentration: 1.0 mg/mL

-

Actual Concentration: 0.95 mg/mL

In an LC-MS/MS assay where TMPA-d9 is the Internal Standard (IS), this error cancels out only if the IS is added to both standards and samples from the same stock solution. However, if the IS stock is prepared on different days or if the "true" concentration is needed for kinetic studies, this 5% error propagates directly into the final result, biasing potency or clearance data.

Protocol: The "Zero-Error" Handling System

To ensure scientific integrity, handling TMPA-d9 requires a protocol that treats moisture as a contaminant.

Pre-Weighing Preparation

-

Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation (dew point effect).

-

Desiccant Check: Verify the indicator silica gel in the secondary storage container is active (blue/orange, not pink/green).

The "Dry-Weigh-Dissolve" Workflow

This protocol minimizes atmospheric exposure time (

Step 1: Taring Place the receiving vessel (volumetric flask) on the balance. Tare.

Step 2: Rapid Transfer

-

Ideal: Perform weighing inside a glove box with

atmosphere. -

Practical: Use a static-free spatula. Transfer the approximate amount quickly. Do not spend minutes trying to hit "10.00 mg" exactly. It is better to record "10.42 mg" accurately than to expose the solid for 5 minutes to get "10.00 mg."

Step 3: Immediate Solvation Immediately add the solvent (e.g., Methanol or Acetonitrile) to the flask. Once dissolved, the hygroscopic nature is irrelevant as the concentration is fixed.

Step 4: Gravimetric Correction (Self-Validating Step)

If high precision is required, perform a Loss on Drying (LOD) test on a separate aliquot, or use Thermogravimetric Analysis (TGA) to determine water content. Correct the weighed mass:

Visualization: The Handling Workflow

Figure 2: The "Dry-Weigh-Dissolve" workflow to mitigate hygroscopic error.

Storage & Stability Data

Proper storage is the first line of defense.

| Parameter | Specification | Rationale |

| Temperature | -20°C (Freezer) | Slows chemical degradation (e.g., demethylation). |

| Container | Amber Glass Vials | Protects from light (Iodides are photosensitive). |

| Closure | Teflon-lined Screw Cap | Prevents moisture permeation. |

| Secondary | Desiccator Cabinet | Creates a low-humidity microenvironment. |

| Re-test | Every 12 months | Verify chemical purity and deuterium content. |

Warning on Septa: Do not store stock solutions in vials with pre-punctured septa. The volatile solvent will evaporate, and atmospheric moisture will enter, altering the concentration.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46783198, Trimethylphenylammonium-d9 Iodide. Retrieved February 21, 2026, from [Link]

-

Zawadowicz, M. A., et al. (2015).[4] Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics. Retrieved February 21, 2026, from [Link]

-

Waters Corporation. (2025).[5] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved February 21, 2026, from [Link]

Sources

- 1. Trimethylphenylammonium-d9 Iodide | CAS 88278-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Trimethylphenylammonium-d9 Iodide | C9H14IN | CID 46783198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ACP - Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions [acp.copernicus.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Methylation Reactions Using Trimethylphenylammonium-d9 Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Deuteration for Enhanced Pharmacokinetics

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for optimizing the pharmacokinetic profiles of therapeutic candidates.[1] The substitution of hydrogen with deuterium can significantly alter a drug's metabolic fate, often leading to a reduced rate of metabolism, prolonged half-life, and an improved safety profile.[2] This phenomenon, known as the kinetic isotope effect, is the cornerstone of the utility of deuterated reagents in medicinal chemistry.[3]

Trimethylphenylammonium-d9 Iodide (Ph(CD₃)₃NI) is a deuterated methylating agent designed for the precise introduction of a trideuteriomethyl (-CD₃) group onto a variety of nucleophilic substrates. As a non-volatile, easy-to-handle solid, it offers a safer alternative to traditional, often toxic and volatile, methylating agents like methyl iodide or dimethyl sulfate.[4] This application note provides a comprehensive guide to the use of Trimethylphenylammonium-d9 Iodide in methylation reactions, with a focus on its application in the synthesis of deuterated drug candidates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the rationale behind key procedural choices.

The Scientific Rationale: Understanding the Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational state.[5] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly than the corresponding reactions with a C-H bond. This difference in reaction rates is termed the kinetic isotope effect (KIE).[3] In the context of drug metabolism, many oxidative metabolic pathways, often mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond. By replacing a metabolically labile methyl group with a trideuteriomethyl group, the rate of metabolic deactivation at that position can be significantly reduced.[1]

This strategic deuteration can lead to:

-

Increased drug exposure: A slower metabolic clearance results in a longer in-vivo half-life.

-

Reduced patient-to-patient variability: Minimizing the impact of metabolic polymorphisms.

-

Improved safety profile: By decreasing the formation of potentially toxic metabolites.

-

Potential for lower or less frequent dosing: Enhancing patient compliance.

Reaction Mechanism: A Direct Nucleophilic Substitution Pathway

The methylation reaction with Trimethylphenylammonium-d9 Iodide is believed to proceed through a direct Sₙ2 nucleophilic substitution mechanism.[6] In this pathway, the nucleophile (e.g., an alcohol, phenol, amine, or enolate) directly attacks one of the electrophilic trideuteriomethyl groups of the Trimethylphenylammonium-d9 cation. The iodide ion acts as the counter-ion.

Caption: Proposed Sₙ2 mechanism for methylation.

Experimental Protocols

The following protocols are generalized based on established procedures for methylation using non-deuterated Trimethylphenylammonium Iodide and analogous deuterated reagents.[4][7] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

General Protocol for O- or N-Trideuteriomethylation

This protocol is suitable for the trideuteriomethylation of phenols, alcohols, and amines.

Materials:

-

Substrate (containing -OH or -NH functionality)

-

Trimethylphenylammonium-d9 Iodide (CAS 88278-22-2)

-

Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed vial)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the substrate (1.0 equiv.), Trimethylphenylammonium-d9 Iodide (1.5-2.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).

-

Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-120 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If using a carbonate base, filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

If using a hydride base, carefully quench the excess base with a few drops of water or methanol.

-

Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, preparative TLC, or recrystallization.

Caption: Experimental workflow for trideuteriomethylation.

Data Presentation: Typical Reaction Parameters

| Substrate Type | Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Phenol | Ar-OH | K₂CO₃, Cs₂CO₃ | DMF, ACN | 80-100 | 4-12 |

| Alcohol | R-OH | NaH, K₂CO₃ | THF, DMF | 60-100 | 6-24 |

| Amine (primary) | R-NH₂ | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-120 | 12-24 |

| Amine (secondary) | R₂-NH | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-120 | 12-24 |

| Carboxylic Acid | R-COOH | K₂CO₃, Cs₂CO₃ | DMF | 60-80 | 2-6 |

Note: Due to the kinetic isotope effect, reactions with Trimethylphenylammonium-d9 Iodide may require slightly longer reaction times or higher temperatures compared to its non-deuterated counterpart.

Trustworthiness: Self-Validating Systems and Characterization

The successful incorporation of the trideuteriomethyl group should be rigorously verified.

-

Mass Spectrometry (MS): The most direct evidence of successful deuteration is an increase in the molecular weight of the product by 3 atomic mass units (for monomethylation) compared to the starting material or the non-deuterated product. High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the singlet corresponding to the -CH₃ group and the absence of a new singlet in the methyl region is a strong indicator of successful methylation.

-

²H NMR: The appearance of a signal in the deuterium NMR spectrum confirms the presence of deuterium in the molecule.

-

¹³C NMR: The signal for the deuterated carbon will appear as a multiplet (typically a septet) due to coupling with deuterium (spin I=1), and it will be shifted slightly upfield compared to a non-deuterated carbon.

-

Conclusion: A Valuable Tool for Modern Drug Discovery

Trimethylphenylammonium-d9 Iodide is a valuable reagent for the synthesis of deuterated molecules, particularly in the context of drug discovery and development. Its ease of handling, solid nature, and ability to introduce a metabolically robust trideuteriomethyl group make it an attractive alternative to traditional methylating agents. By leveraging the kinetic isotope effect, researchers can strategically modify drug candidates to enhance their pharmacokinetic properties, ultimately leading to safer and more effective medicines. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool.

References

-

Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315. [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

-

Harbert, C. A., & Funderburk, M. P. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633–652. [Link]

-

The Essential Link: Trimethylphenylammonium Iodide in Pharmaceutical Development. (2025, September 17). APICMO. [Link]

-

Li, Y., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 3249–3257. [Link]

-

Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315. [Link]

-

Uemura, T., Yamaguchi, M., & Chatani, N. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. Angewandte Chemie International Edition, 55(10), 3162–3165. [Link]

-

PubChem. (n.d.). Trimethylphenylammonium-d9 iodide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

DeuterOncology. (2025, October 30). When chemistry corrects biology: the deuterated return of a MET inhibitor. DeuterOncology. [Link]

-

Kharkar, P. S., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Sustainability and Circularity NOW. [Link]

-

Chemistry LibreTexts. (2022, August 10). Kinetic Isotope Effects. [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

Application Note: High-Precision Quantitative Proteomics via Fixed-Charge Derivatization with Trimethylphenylammonium-d9 (TMPA-d9) Iodide

This Application Note is structured to guide researchers through the advanced application of Trimethylphenylammonium-d9 (TMPA-d9) Iodide as a fixed-charge, stable-isotope labeling reagent for quantitative proteomics.

Abstract

In the field of mass spectrometry (MS)-based proteomics, ionization efficiency and quantitative accuracy are paramount. Trimethylphenylammonium-d9 (TMPA-d9) Iodide serves as a critical precursor for generating fixed-charge isotopologue tags . Unlike isobaric tags (e.g., TMT, iTRAQ), TMPA-d9 introduces a permanent positive charge (quaternary ammonium) to peptide N-termini or lysine residues. This modification significantly enhances ionization efficiency in both MALDI and ESI modes—particularly for "hard-to-fly" peptides—while the deuterium content (d9) enables precise relative quantification against a light (d0) control. This guide details the mechanism, synthesis of the active labeling reagent, and a validated protocol for differential protein quantitation.

Scientific Mechanism & Causality

The "Fixed-Charge" Advantage

Standard peptides rely on protonation (

-

Mechanism: TMPA derivatization introduces a permanent positive charge (the quaternary ammonium group) that is independent of solvent pH.

-

Result: This lowers the limit of detection (LOD) and simplifies fragmentation spectra (promoting

- and

Stable Isotope Quantitation (d0 vs. d9)

-

Light Tag (d0): Contains naturally occurring hydrogen (

). -

Heavy Tag (d9): Contains nine deuterium atoms (

). -

Mass Shift: The d9-tag introduces a mass shift of +9.056 Da relative to the d0-tag.

-

Application: When "Light" (Control) and "Heavy" (Treated) samples are mixed 1:1, chemically identical peptides co-elute in Liquid Chromatography (LC) but are resolved in the MS1 spectrum as doublets separated by 9 Da. The peak area ratio provides the relative abundance.

The Role of the Iodide Counterion

The reagent is supplied as an Iodide salt .

-

Critical Caution: Iodide ions (

) are strong signal suppressors in ESI-MS and can cause adduct formation. -

Protocol Requirement: The protocol below includes a mandatory Solid Phase Extraction (SPE) or Ion Exchange step to remove iodide ions post-labeling and exchange them for MS-compatible anions (e.g., formate or trifluoroacetate) [3].

Experimental Workflow Visualization

The following diagram illustrates the comparative proteomics workflow using TMPA-d9 labeling.

Caption: Comparative workflow for differential protein quantitation using TMPA-d0 (Light) and TMPA-d9 (Heavy) stable isotope labeling.

Detailed Protocols

Phase 1: Reagent Activation (Pre-Labeling)

Note: TMPA-d9 Iodide is a salt. To label proteins efficiently, it is often converted to an activated ester (e.g., NHS-TMPA) or used in a catalyzed coupling reaction. The following describes the in-situ activation method targeting primary amines (N-terminus/Lysine).

Materials:

-

Trimethylphenylammonium-d9 Iodide (TMPA-d9).

-

N-Hydroxysuccinimide (NHS).[1]

-

Dicyclohexylcarbodiimide (DCC) or EDC.

-

Solvent: Dry DMSO or DMF.

Procedure:

-

Dissolve 10 mg TMPA-d9 Iodide in 100 µL dry DMSO.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

-

Incubate at Room Temperature (RT) for 2 hours to generate the active NHS-ester in situ.

-

Why? The salt alone cannot form a covalent bond with the peptide amine. The NHS-ester facilitates nucleophilic attack by the peptide N-terminus.

-

Phase 2: Protein Digestion and Labeling

Reagents:

-

Lysis Buffer: 8M Urea, 50 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

-

Reducing Agent: 10 mM DTT.

-

Alkylating Agent: 20 mM Iodoacetamide (IAA).

-

Enzyme: Sequencing-grade Trypsin.

-

Quenching Buffer: 5% Hydroxylamine or Glycine.

Step-by-Step Protocol:

-

Protein Extraction:

-

Lyse cells in Lysis Buffer.[2] Quantify protein concentration (BCA Assay).

-

Aliquot 100 µg of Control protein and 100 µg of Treated protein into separate tubes.

-

-

Reduction & Alkylation:

-

Add DTT (5 mM final) and incubate at 56°C for 30 min (denatures tertiary structure).

-

Add IAA (15 mM final) and incubate at RT in the dark for 30 min (caps cysteines).

-

-

Digestion:

-

Dilute Urea to <1M using 50 mM TEAB (pH 8.5).

-

Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

Critical Check: Ensure pH is ~8.0–8.5. The labeling reaction requires unprotonated amines.

-

-

Labeling Reaction:

-

Control Tube: Add 5-fold molar excess of TMPA-d0 (Light) activated reagent.

-

Treated Tube: Add 5-fold molar excess of TMPA-d9 (Heavy) activated reagent.

-

Incubate for 2 hours at RT with gentle shaking.

-

Mechanism:[3][4][5][6] The NHS-TMPA reacts with the N-terminal

-amine and Lysine

-

-

Quenching:

-

Add Hydroxylamine (final 0.1%) to both tubes. Incubate 15 min to consume excess label.

-

-

Mixing:

-

Combine the Control and Treated samples in a 1:1 ratio.

-

Phase 3: Cleanup (Iodide Removal)

This step is non-negotiable. Iodide ions will suppress ionization in the MS source.

-

Acidify the mixture to pH 3.0 using Formic Acid (FA).

-

SPE Cartridge (C18): Condition with Methanol, equilibrate with 0.1% FA.

-

Load sample.[2] Wash with 0.1% FA (removes salts, excess reagents, and Iodide ).

-

Elute peptides with 50% Acetonitrile/0.1% FA.

-

Lyophilize (dry) the sample.

Data Analysis & Interpretation

Mass Shift Calculation

Upon analysis, every labeled peptide will appear as a doublet (unless the peptide contains no Lysine and the N-terminus is blocked, which is rare).

| Label Type | Modification Formula | Mass Shift ( |

| TMPA-d0 (Light) | Reference (0) | |

| TMPA-d9 (Heavy) | +9.056 Da |

Note: If a peptide contains one Lysine , it will have two labels (N-term + Lys), resulting in a total shift of +18 Da.

Quantitation Formula

The relative abundance (

- : Upregulation in treated sample.

- : Downregulation in treated sample.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low during labeling. | Ensure buffer is TEAB pH 8.5. Tris buffers can react with NHS esters (avoid Tris). |

| Signal Suppression | Residual Iodide ions. | Perform rigorous C18 SPE cleanup or use SCX (Strong Cation Exchange) to swap anions. |

| Complex Spectra | Over-labeling (Side reactions). | Titrate the reagent ratio. Ensure quenching step is sufficient. |

| No Mass Shift | Reagent hydrolysis. | Use fresh anhydrous DMSO/DMF for reagent activation. |

References

-

Fixed-Charge Tags in Proteomics

- Review of ionization enhancers and qu

-

Source:

-

Stable Isotope Labeling Strategies

- Overview of d0/d9 labeling and mass spectrometry quantit

-

Source:

-

Chemical Derivatization Protocols

- Methods for N-terminal methyl

-

Source:

-

Reagent Data

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Material Safety Data Sheet (MSDS) for Trimethylphenylammonium Iodide and other reagents before use. Ensure all work is performed in a fume hood.

Sources

- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.org [mdanderson.org]

- 3. Trimethylphenylammonium Iodide | 98-04-4 | TCI AMERICA [tcichemicals.com]

- 4. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]

- 5. A Novel Triethylphosphonium Charge Tag on Peptides: Synthesis, Derivatization, and Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infoscience.epfl.ch [infoscience.epfl.ch]

- 7. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Precision Preparation of Trimethylphenylammonium-d9 Iodide Stock Solutions

Abstract & Scope

This Application Note provides a definitive protocol for the preparation, handling, and storage of Trimethylphenylammonium-d9 Iodide (TMPA-d9 Iodide) stock solutions. Designed for analytical chemists in drug development and environmental toxicology, this guide addresses the specific challenges of handling deuterated quaternary ammonium salts—including hygroscopicity, photosensitivity of the iodide counter-ion, and isotopic cost efficiency.

The primary application of this stock is as an Internal Standard (IS) for the quantification of Trimethylphenylammonium (TMPA) impurities via LC-MS/MS, ensuring regulatory compliance (e.g., ICH M7 for genotoxic impurities).

Physicochemical Profile & Safety

Before handling, operators must understand the material properties that dictate the protocol structure.

Table 1: Compound Specifications

| Property | Specification | Notes |

| Compound Name | Trimethylphenylammonium-d9 Iodide | Synonyms: Phenyl-d9-trimethylammonium iodide (check specific labeling position) |

| CAS Number | 88278-22-2 | Verify specific isomer; CAS refers to N,N,N-trimethyl-d9 |

| Chemical Formula | Deuteration typically on the methyl groups (d9).[1][2] | |

| Molecular Weight | ~272.17 g/mol | Salt weight.[1][3] (Cation: ~145.27 Da; Anion: 126.90 Da) |

| Solubility | Methanol (High), Water (High) | Poor solubility in Acetonitrile/Acetone.[1] |

| Appearance | White to Off-White Crystalline Powder | Turns yellow/brown if oxidized (Iodine formation).[1][4] |

| Stability | Light Sensitive, Hygroscopic | Critical: Iodide oxidizes to |

Safety & Handling (E-E-A-T)

-

Iodide Sensitivity: Iodide salts release free iodine (

) upon photo-oxidation, which can react with analytes or degrade the standard.[1] Always use Amber Glassware. -

Toxicity: Quaternary ammonium compounds are skin/eye irritants and potential neurotoxins.[1][4] Wear nitrile gloves and safety goggles.[1][4] Handle in a fume hood.

Core Protocol: Primary Stock Preparation

Target Concentration: 1.0 mg/mL (as Salt) Solvent: LC-MS Grade Methanol[1]

Rationale for Solvent Choice

While TMPA-d9 Iodide is water-soluble, Methanol (MeOH) is selected as the primary stock solvent because:

-

Microbial Inhibition: Pure aqueous stocks of quaternary amines can support bacterial growth over months; MeOH prevents this.[1][4]

-

Solvation Power: MeOH ensures rapid dissolution without heating (which promotes degradation).[1][4]

-

MS Compatibility: MeOH is a standard mobile phase component, minimizing precipitation shock during injection.[1][4]

Equipment & Materials

-

Class A Volumetric Flask (10 mL or 25 mL) – Amber Glass .[1][4]

-

Syringe Filters (0.2 µm PTFE or Nylon) – Only if particulate is observed, but generally avoid filtering primary stocks to prevent adsorption losses.[1]

Step-by-Step Procedure

-

Equilibration: Allow the TMPA-d9 Iodide vial to reach room temperature in a desiccator before opening. Prevents condensation and water uptake.

-

Weighing:

-

Place a clean weighing boat on the balance.[4] Tare.

-

Weigh 10.00 mg ± 0.1 mg of TMPA-d9 Iodide.

-

Record the exact mass (m).

-

-

Transfer:

-

Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .

-

Rinse the weighing boat 3x with small volumes (~0.5 mL) of Methanol into the flask.

-

-

Dissolution:

-

Final Volume:

-

Labeling:

-

Label with: Compound Name, Concentration (Salt & Cation), Solvent, Date, Expiry (typically 1 year), and Operator Initials.[1]

-

Stoichiometry: Salt-to-Cation Correction

LC-MS/MS detects the cation (

For TMPA-d9 Iodide:

Example: A 1.0 mg/mL salt stock contains 0.534 mg/mL of the active TMPA-d9 cation.[1][4]

Workflow Visualization (Graphviz)[1]

The following diagram illustrates the critical decision pathways and quality gates for the preparation workflow.

Caption: Figure 1: Logical workflow for TMPA-d9 stock preparation, emphasizing environmental controls and quality gates.

Storage & Stability Protocol

The stability of deuterated standards is threatened by Isotopic Exchange (H/D exchange) and Photodegradation .[1]

Storage Conditions

| State | Container | Temperature | Max Shelf Life |

| Solid | Amber Vial + Desiccant | -20°C | 2 Years |

| Primary Stock (MeOH) | Amber Glass / PTFE Cap | -20°C | 1 Year |

| Working Std (Aq/MeOH) | Amber Glass / Silanized | 4°C | 1 Month |

The H/D Exchange Risk[5]

-

Mechanism: Deuterium on the methyl groups of quaternary amines is generally stable.[4] However, exposure to high pH (>9) can induce Hofmann elimination or slow exchange.[1][4]

-

Prevention: Maintain stock solutions at neutral or slightly acidic pH (pH 3-7).[1][4] Avoid storing in alkaline buffers.[1][4]

Quality Control: Self-Validating the Stock

Before using the stock for critical assays, validate it using the "Cross-Check" Method :

-

Preparation: Prepare two independent stocks (Stock A and Stock B).

-

Analysis: Dilute both to 100 ng/mL and inject (n=5) on LC-MS.

-

Criteria: The response ratio (Area A / Area B) must be 0.98 – 1.02 .

-

Isotopic Purity Check: Scan MS spectra.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Solution turns Yellow/Brown | Iodide oxidation to Iodine ( | Discard solution. Prepare fresh in Amber glass. Limit light exposure. |

| Precipitation upon cooling | Solubility limit reached in freezer.[1][4] | Allow to warm to RT and sonicate/vortex before use. |

| Low MS Signal | Ion Suppression (Iodide effect).[1][4] | Iodide is a strong anion.[1][4] If suppression occurs, consider exchanging the counter-ion to Formate using an SPE cartridge (consult advanced protocols). |

| Retention Time Shift | Deuterium Isotope Effect. | d9-TMPA may elute slightly earlier than native TMPA on RP-HPLC.[1][4] This is normal; adjust integration windows. |

References

-

US FDA. (2018).[1][4] Bioanalytical Method Validation Guidance for Industry.[1][4] Retrieved from [Link][1]

-

European Medicines Agency (EMA). (2011).[1][4] Guideline on bioanalytical method validation. Retrieved from [Link]

-

Stokvis, E., et al. (2005).[1][4] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][4] [Link]

Sources

Phase transfer catalysis studies using Trimethylphenylammonium-d9 Iodide

Application Note: AN-PTC-09 Advanced Phase Transfer Catalysis: Kinetic Profiling & Mechanistic Elucidation using Trimethylphenylammonium-d9 Iodide

Abstract

This technical guide details the application of Trimethylphenylammonium-d9 Iodide (TMPA-d9) as a specialized Phase Transfer Catalyst (PTC). While functionally identical to its non-deuterated counterpart in catalytic efficiency, the "d9" isotopologue offers a unique analytical advantage: NMR Silence . By masking the intense methyl signals (

Scientific Foundation

The Deuterium Advantage: The "Invisible" Catalyst

In standard PTC studies, quaternary ammonium salts are used in loads of 1–10 mol%. However, the nine equivalent protons of the trimethylammonium group (

TMPA-d9 (

-

Proton NMR: The catalyst is effectively "invisible," rendering a clean spectral window for integrating reactant/product peaks.

-

Deuterium NMR: The catalyst can be independently tracked in the

H channel to study partitioning between aqueous and organic phases without chemical derivatization.

Mechanistic Framework: Starks’ Extraction

TMPA-d9 operates via the Starks’ Extraction Mechanism.[1][2] The catalyst (

Key Mechanistic Steps:

-

Ion Exchange (Aqueous):

-

Phase Transfer:

migrates across the interface into the organic phase. -

Intrinsic Reaction (Organic):

-

Regeneration:

returns to the aqueous phase to restart the cycle.

Figure 1: The Starks' Extraction Cycle

Caption: The Starks' Extraction Mechanism illustrating the shuttle capability of the Quaternary Ammonium (Q+) catalyst between aqueous and organic phases.

Stability & Troubleshooting

Critical Warning: Unlike tetraalkylammonium salts (e.g., TBA), Trimethylphenylammonium salts are susceptible to demethylation rather than Hofmann elimination.

-

Risk: At high temperatures (

) or in the presence of strong nucleophiles (like Iodide itself), the methyl group can be attacked via -

Decomposition Product: Dimethylaniline + Methyl-Nucleophile (e.g., Me-I).

-

Mitigation:

-

Keep reaction temperatures below

. -

If using Iodide salt, ensure the target nucleophile (

) is more reactive than

-

Experimental Protocols

Protocol A: In-Situ Kinetic Monitoring (NMR)

Objective: Determine the rate constant of a substitution reaction without sampling or quenching.

Reagents:

-

Substrate: Benzyl Bromide (1.0 eq)

-

Nucleophile: Potassium Acetate (1.5 eq, dissolved in

) -

Catalyst: TMPA-d9 Iodide (5 mol%)

-

Solvent:

(Organic phase)

Workflow:

-

Preparation: In an NMR tube, dissolve Benzyl Bromide (0.1 mmol) and TMPA-d9 (0.005 mmol) in 0.5 mL

. -

Baseline Scan: Acquire a

spectrum. Verify the absence of catalyst peaks in the 3.0–4.0 ppm region. -

Initiation: Add 0.2 mL of

containing Potassium Acetate. -

Agitation: Shake vigorously to create an emulsion (crucial for PTC).

-

Acquisition: Insert into NMR probe. Set temperature to 298 K. Acquire spectra every 5 minutes.

-

Analysis: Integrate the benzylic protons of Benzyl Bromide (

) vs. Benzyl Acetate (

Figure 2: Kinetic Study Workflow

Caption: Step-by-step workflow for utilizing TMPA-d9 in non-invasive NMR kinetic profiling.[3]

Protocol B: Preparative O-Alkylation of Phenol

Objective: Synthesis of phenyl ethers using TMPA-d9 as a phase transfer agent.

Table 1: Reaction Components

| Component | Equivalents | Role | Notes |

|---|

| Phenol | 1.0 | Substrate |

Step-by-Step Procedure:

-

Organic Phase: Dissolve Phenol (10 mmol, 0.94 g) and Alkyl Bromide (12 mmol) in Dichloromethane (DCM, 20 mL).

-

Catalyst Addition: Add TMPA-d9 Iodide (0.5 mmol, ~140 mg). Stir until dissolved.

-

Aqueous Phase: Slowly add 50% aqueous KOH (20 mmol).

-

Observation: The mixture may change color as the phenoxide anion forms.

-

-

Reaction: Stir vigorously at Room Temperature for 4–6 hours.

-

Note: Avoid reflux to prevent catalyst demethylation.

-

-

Quench & Extract: Dilute with water (20 mL). Separate the organic layer. Extract aqueous layer with DCM (

mL). -

Purification: Wash combined organics with 1M HCl (to remove unreacted amine/catalyst residues) and Brine. Dry over

. -

Validation: Analyze via

H-NMR. The absence of the catalyst signal simplifies the verification of product purity.

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

-

Halpern, M. (2002). "Phase-Transfer Catalysis: Mechanisms and Syntheses". ACS Symposium Series. Link

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. Link (Reference for solvent/catalyst overlap issues).

-

Burns, J. A., et al. (2021). "Trialkylammonium salt degradation: implications for methylation and cross-coupling". Chemical Science. Link (Reference for demethylation stability risks).

-

Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. Link (Reference for deuterated solvent/reagent utility).

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing with Trimethylphenylammonium-d9 Iodide in HPLC

The following technical support guide addresses the specific challenges of analyzing Trimethylphenylammonium-d9 (TMPA-d9) Iodide using High-Performance Liquid Chromatography (HPLC).

Topic: Optimization of Peak Symmetry for Quaternary Ammonium Salts in HPLC/LC-MS

Analyte Class: Permanently Charged Cation (Quaternary Amine)

Primary Issue: Severe Peak Tailing (

Executive Summary: The "Permanent Cation" Challenge

Trimethylphenylammonium-d9 is a quaternary ammonium compound (QAC). Unlike primary or secondary amines, it possesses a permanent positive charge regardless of mobile phase pH.

In standard Reverse Phase (RP) chromatography, the primary cause of peak tailing for QACs is secondary silanol interaction .[1] The positively charged trimethylammonium group acts as a strong ion-exchange ligand, binding to residual deprotonated silanols (

This guide prioritizes LC-MS compatible solutions , as TMPA-d9 is predominantly used as an Internal Standard (ISTD) for mass spectrometry.

Part 1: Diagnostic Workflow

Q1: Is my column chemistry compatible with Quaternary Amines?

The Issue: Standard C18 columns (even end-capped ones) often retain significant residual silanol activity. The Fix: Switch to a column specifically designed to repel cations or engage them in a controlled manner.

| Column Class | Suitability | Mechanism | Recommendation |

| Standard C18 | Low | High silanol activity causes severe tailing. | Avoid unless using ion-pairing agents. |

| Charged Surface Hybrid (CSH) | High | Surface is slightly positively charged, repelling protons and QACs from silanols. | Primary Choice (e.g., Waters XSelect CSH). |

| HILIC (Silica/Polymer) | High | Retains polar cations via hydrophilic interaction; high organic mobile phase aids MS sensitivity. | Excellent for very polar QACs. |

| PFP (Pentafluorophenyl) | Medium | Offers pi-pi interactions with the phenyl ring of TMPA. | Good alternative if selectivity is needed.[2] |

Technical Insight: For TMPA-d9, a Charged Surface Hybrid (CSH) C18 column is often superior to standard C18 because the stationary phase surface charge effectively "masks" silanols, preventing the unwanted ion-exchange mechanism [1, 4].

Part 2: Mobile Phase Optimization (The Chemistry Fix)

Q2: I am using Formic Acid, but the peak still tails. Why?

The Cause: Formic acid (pH ~2.7) protonates most silanols (

The Solution: You must introduce a Chaotropic Agent or a Competitor Base .

Option A: The LC-MS Friendly Competitor (Ammonium Acetate)

Add 10mM Ammonium Acetate or Ammonium Formate to your aqueous mobile phase.

-

Mechanism: The Ammonium ions (

) flood the system and compete with the TMPA-d9 cation for the silanol binding sites. -

Protocol:

Option B: The "Nuclear" Option (Ion Pairing - UV Only)

If you are not using MS (using UV detection), use Trifluoroacetic Acid (TFA) .

-

Mechanism: TFA forms a neutral ion pair with the quaternary amine (

), masking the positive charge and allowing it to behave like a neutral hydrophobic molecule. -

Concentration: 0.05% to 0.1% v/v in both Mobile Phase A and B.

-

Warning: TFA suppresses ionization in LC-MS by up to 90%. Do not use for trace quantification [2].

Part 3: Visualization of the Mechanism

The following diagram illustrates the competitive binding mechanism that causes tailing and how Ammonium buffers resolve it.

Figure 1: Mechanism of Silanol Blocking. Left: TMPA-d9 binds to silanols causing tailing. Right: Ammonium ions (

Part 4: Sample Preparation & The Iodide Effect

Q3: Does the Iodide counter-ion affect my chromatography?

Answer: Yes, in two ways.

-

UV Detection Interference: Iodide (

) absorbs UV light strongly at 226 nm . If you are detecting TMPA at low wavelengths, the Iodide peak may co-elute or cause a negative dip if the mobile phase absorbance is different [3]. -

Solubility Mismatch: TMPA-d9 Iodide is a salt. If you dissolve it in 100% Acetonitrile, it may precipitate or form a "plug" that causes peak distortion.

Protocol for Sample Diluent:

-

Dissolve the stock standard in 50:50 Water:Methanol.

-

Ensure the sample solvent strength is weaker than your starting mobile phase gradient.

-

Example: If your gradient starts at 5% ACN, your sample diluent should not exceed 10-20% Organic content.

Part 5: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your specific tailing issue.

Figure 2: Step-by-step troubleshooting logic for isolating the cause of peak tailing.

References

-

Waters Corporation. (2020).[5] What is a good column choice for analysis of a quaternary amine compound? Waters Knowledge Base.[5] Link

-

Chromatography Online. (2020). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase.[1] LCGC International. Link

-

Grokipedia. (n.d.).[6] Iodide detection in RP-HPLC-UV. Grokipedia Technical Notes. Link

-

Agilent Technologies. (2016). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Agilent Technical Publications. Link

Sources

Technical Support Center: Resolving Retention Time Shifts Between d0- and d9-Trimethylphenylammonium (TMPA)

Welcome to the technical support center for resolving retention time (RT) shifts between the unlabeled (d0) and deuterium-labeled (d9) forms of Trimethylphenylammonium (TMPA). As drug development professionals and researchers, you rely on the precision of stable isotope-labeled internal standards (SIL-IS) for accurate quantification in liquid chromatography-mass spectrometry (LC-MS). The co-elution of the analyte (d0-TMPA) and its SIL-IS (d9-TMPA) is fundamental to compensating for matrix effects and ensuring data integrity.

However, a frustrating and common phenomenon known as the "chromatographic isotope effect" can cause these compounds to separate, leading to a retention time shift.[1] This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and resolve these shifts, ensuring the robustness and accuracy of your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind the d0/d9-TMPA retention time shift.

Q1: What is the "chromatographic isotope effect" and why does it affect my d0/d9-TMPA analysis?

The chromatographic isotope effect is a phenomenon where molecules containing heavier isotopes (like deuterium, D) exhibit slightly different chromatographic behavior than their light (hydrogen, H) counterparts. In reversed-phase liquid chromatography (RPLC), the primary cause is the subtle difference between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond.[1][2]

A C-D bond is slightly shorter, stronger, and has a smaller van der Waals radius than a C-H bond.[1] This reduces the molecule's overall polarizability and can lead to weaker van der Waals interactions with the non-polar stationary phase (e.g., C18). Consequently, the deuterated compound (d9-TMPA) often interacts less strongly with the stationary phase and elutes slightly earlier than the non-deuterated compound (d0-TMPA). This specific manifestation is often called the "inverse isotope effect."[1][3]

Q2: Is a small, consistent retention time shift between d0- and d9-TMPA normal?

Yes, a small and highly consistent shift where the d9-TMPA elutes a few seconds before the d0-TMPA is expected and is a direct result of the inverse isotope effect.[2][4] The magnitude of this baseline shift depends on the number of deuterium atoms; a greater number of substitutions can lead to a more pronounced shift.[2][5] The key is reproducibility. A stable, predictable shift from run to run is often acceptable. The problem arises when this shift becomes large, variable, or inconsistent.[6]

Q3: What are the consequences of a significant or variable d0/d9 retention time shift?

A significant separation between the analyte and its internal standard can severely compromise quantitation. The core purpose of a co-eluting SIL-IS is to experience the exact same ionization conditions (including any suppression or enhancement from matrix components) as the analyte. If the two compounds elute at different times, they may be exposed to different matrix environments as the sample components elute from the column. This can lead to:

-

Inaccurate Quantitation: The analyte-to-internal standard peak area ratio will not be accurate, leading to biased results.[4]

-

Poor Precision: Variability in the retention time shift will lead to poor reproducibility between injections and batches.

-

Failed Batch Acceptance Criteria: In regulated bioanalysis, methods may fail validation or run acceptance if the retention time shift exceeds a predefined tolerance.

Part 2: Systematic Troubleshooting Guide

When you observe an unacceptable or new retention time shift between d0- and d9-TMPA, a systematic approach is crucial. This guide will walk you through a logical workflow to identify and rectify the root cause.

Workflow: Diagnosing and Resolving d0/d9-TMPA RT Shifts

Caption: A troubleshooting decision tree for d0/d9-TMPA retention time shifts.

Step 1: Assess the Nature of the Shift

Question: Has the retention time shift suddenly appeared or changed, or has it been a gradual drift over time?

-

Sudden Shift: A sudden change often points to a discrete event. Check for simple errors first. Was the correct mobile phase used?[7] Is the column temperature set correctly? Was a new column installed?

-

Gradual Drift: A slow, progressive increase in the separation often indicates a change in the system's condition, most commonly column aging or fouling.[6]

-

Variable/Irreproducible Shift: If the shift is inconsistent between injections, this points towards issues with system stability, such as an unstable pump flow rate, inconsistent gradient proportioning, or temperature fluctuations.[6]

Step 2: Investigate the Mobile Phase

The mobile phase composition is one of the most critical factors influencing the chromatographic isotope effect.

Question: Could my mobile phase be the issue?

-

Organic Modifier Type: The choice of organic solvent can significantly modulate the retention time difference. Acetonitrile and methanol interact differently with the stationary phase.[8][9] Because methanol is a protic solvent capable of stronger hydrogen bonding, it can sometimes reduce the differential interactions that cause the isotope effect compared to aprotic acetonitrile.

-

Action: If your method uses acetonitrile, consider preparing a test mobile phase with methanol (ensuring an isoeluotropic switch to maintain similar overall retention) to see if the d0/d9 separation is reduced.[8]

-

-

Mobile Phase Composition: Even small errors in the percentage of organic modifier can alter selectivity and the magnitude of the isotope effect.[10]

-

Action: Prepare fresh mobile phase, paying close attention to accurate measurements. Ensure adequate degassing. Confirm that the solvent lines are placed in the correct reservoirs and have been thoroughly purged.[7]

-

-

Buffer Concentration & pH: As a permanently charged quaternary ammonium compound, TMPA's retention can be influenced by electrostatic interactions.[11][12] While pH won't change the charge on TMPA, it can alter the charge of residual silanols on the stationary phase, affecting retention mechanisms.

-